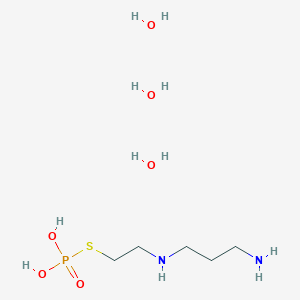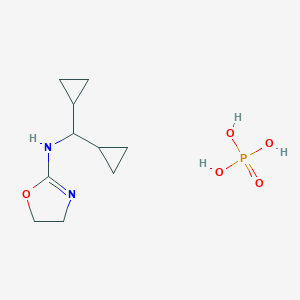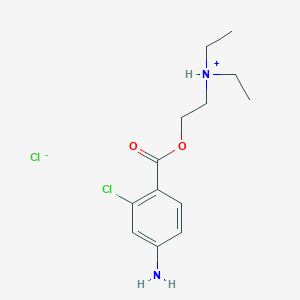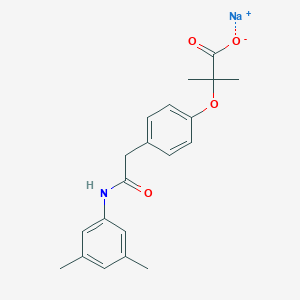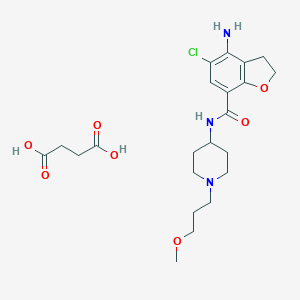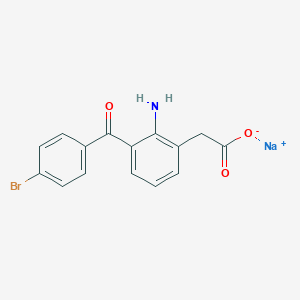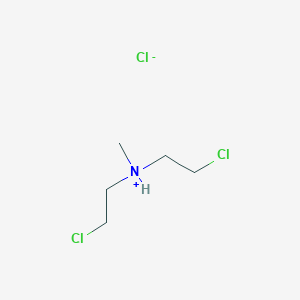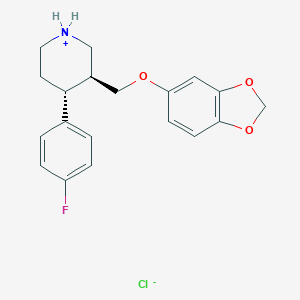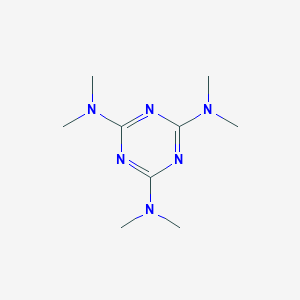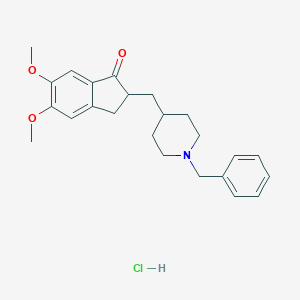
Donepezil hydrochloride
概要
説明
Synthesis Analysis
Donepezil hydrochloride has been the subject of extensive research into its synthesis and structural modifications. The synthesis of donepezil involves diverse approaches, evaluating their efficiency, cost, toxicity, and scalability. Methods range from traditional hazardous chemicals to eco-friendly strategies . An industrially scalable total synthesis of donepezil hydrochloride has been reported .Molecular Structure Analysis
The structure of donepezil hydrochloride includes a piperidine nucleus, an indanone moiety, and a benzyl group . The molecule has been studied using various spectroscopic techniques, including UV, IR, 1H NMR, and mass spectroscopy .Chemical Reactions Analysis
Donepezil hydrochloride undergoes oxidation, a vital step of drug metabolism. This oxidation process has been studied using a mild, versatile oxidant Chloramine-T in an acidic medium . The drug has also been found to be stable in acid and alkaline medium, but liable to oxidative degradation using hydrogen peroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of donepezil hydrochloride have been studied. It is a compound with the molecular formula C24H30ClNO3 . The drug undergoes degradation under acidic, basic, peroxide, photochemical, and thermal conditions .科学的研究の応用
Alzheimer’s Disease Treatment
Donepezil hydrochloride is a specific reversible acetylcholinesterase inhibitor approved for the management of Alzheimer’s Disease (AD) . It is a small molecule with a piperidine-based structure and high lipophilicity .
Transdermal Delivery Systems
Transdermal delivery systems are emerging platforms for the delivery of donepezil hydrochloride for treating Alzheimer’s disease . This method provides an outlook for future research directions and describes possible research applications .
Nose-to-Brain Delivery
In a study, solid lipid nanoparticle (SLN) formulations containing donepezil were developed for nose-to-brain delivery . It was stated that the concentration in the brain increased compared to the donepezil solution .
Tip-Loaded Dissolving Microneedles
Tip-loaded dissolving microneedles have been developed for transdermal delivery of donepezil hydrochloride for treatment of Alzheimer’s disease .
Determination in Human Plasma
Donepezil hydrochloride can be determined in human plasma, which has clinical applications . This method involves statistical analysis .
Synthesis and Derivatives
There has been extensive research into the synthesis and structural modifications of donepezil . As a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-h half-life, donepezil’s success in neurodegenerative disorder management has spurred this research .
作用機序
Safety and Hazards
Donepezil hydrochloride may cause serious side effects, including slow heartbeats, light-headedness, stomach pain, heartburn, nausea, vomiting, seizures, painful or difficult urination, breathing problems, and stomach bleeding . It is contraindicated in patients with known hypersensitivity to donepezil hydrochloride or to piperidine derivatives .
将来の方向性
While donepezil hydrochloride helps control the symptoms of Alzheimer’s disease, it does not cure it. Patients are advised to continue taking donepezil even if they feel well. The dosage may be increased after 4 to 6 weeks based on the patient’s response . As Alzheimer’s disease continues to be a significant global health concern, the development of drugs like donepezil remains paramount.
特性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezil hydrochloride | |
CAS RN |
120011-70-3, 142057-77-0 | |
| Record name | Donepezil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donepezil hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONEPEZIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Donepezil hydrochloride?
A1: Donepezil hydrochloride is a reversible inhibitor of acetylcholinesterase (AchE) [, ]. It works by increasing the amount of acetylcholine (ACh) in the brain, a neurotransmitter crucial for learning and memory.
Q2: How does Donepezil hydrochloride affect cholinergic neurotransmission?
A2: Donepezil hydrochloride selectively binds to and inhibits AchE, the enzyme responsible for breaking down ACh in the synaptic cleft [, ]. This inhibition leads to increased levels of ACh available to bind to its receptors, thus enhancing cholinergic neurotransmission.
Q3: What are the downstream effects of increased acetylcholine levels in the brain?
A3: Increased ACh can improve cognitive function, particularly in individuals with Alzheimer's disease (AD), by enhancing neuronal communication in brain regions associated with learning, memory, and behavior [].
Q4: What is the molecular formula and weight of Donepezil hydrochloride?
A4: Donepezil hydrochloride has a molecular formula of C24H29NO3HCl and a molecular weight of 415.96 [].
Q5: Are there any known polymorphic forms of Donepezil hydrochloride?
A5: Yes, research has identified four distinct polymorphic modifications of Donepezil hydrochloride, characterized by their unique X-ray powder diffraction patterns and infrared spectra [].
Q6: How does Donepezil hydrochloride perform under different storage conditions?
A6: The stability of Donepezil hydrochloride can be influenced by factors like temperature and humidity. Research indicates that certain polymorphic forms demonstrate enhanced stability in these conditions [].
Q7: How is the stability of Donepezil hydrochloride addressed in pharmaceutical formulations?
A7: Formulation strategies, like the use of enteric coatings or inclusion of microcrystalline cellulose in directly compressed tablets, can help improve the stability and bioavailability of Donepezil hydrochloride [, ].
Q8: Does Donepezil hydrochloride exhibit any direct catalytic properties?
A8: Donepezil hydrochloride's primary mode of action is not catalytic. It acts as an inhibitor, blocking the catalytic activity of AchE rather than directly catalyzing a reaction itself.
Q9: Have computational methods been employed in Donepezil hydrochloride research?
A9: While specific examples aren't detailed in the provided abstracts, computational chemistry techniques like QSAR modeling can be valuable for understanding the relationship between Donepezil hydrochloride's structure and its activity, potentially guiding the development of more potent or selective inhibitors.
Q10: What are the challenges in formulating Donepezil hydrochloride?
A10: Formulating Donepezil hydrochloride presents challenges due to factors such as its inherent stability profile and potential for interactions with excipients.
Q11: What strategies have been explored to enhance the bioavailability of Donepezil hydrochloride?
A12: Researchers have investigated various approaches to improve bioavailability, including different delivery routes like intranasal administration and the development of orally disintegrating tablets [, ].
Q12: What is the typical half-life of Donepezil hydrochloride in humans?
A13: Donepezil hydrochloride exhibits an elimination half-life of approximately 70 hours, primarily cleared through renal excretion [].
Q13: Does the pharmacokinetic profile of Donepezil hydrochloride differ between different formulations?
A14: Yes, variations in formulation can influence the pharmacokinetic parameters of Donepezil hydrochloride. For instance, enteric-coated tablets can alter the rate and extent of absorption compared to immediate-release formulations [].
Q14: What animal models have been used to study Donepezil hydrochloride's effects on cognitive function?
A15: Researchers have employed various animal models, including rats and mice, to investigate Donepezil hydrochloride's impact on cognitive function. These models often involve inducing cognitive impairment through methods like surgical lesions or genetic modifications [, , , , , , , , , , , , ].
Q15: What are the key findings from preclinical studies of Donepezil hydrochloride in models of Alzheimer's disease?
A16: Preclinical research suggests that Donepezil hydrochloride can improve cognitive performance in AD models, potentially by reducing amyloid-beta (Aβ) accumulation, modulating inflammatory processes, and enhancing synaptic plasticity [, , , , , , , , , , , ].
Q16: What cognitive tests are commonly used to assess Donepezil hydrochloride’s efficacy in animal models?
A17: Common tests include the Morris water maze to assess spatial learning and memory, and the step-down test to evaluate passive avoidance learning [, , , , , , , , , , ].
Q17: What have clinical trials revealed about the efficacy of Donepezil hydrochloride in treating Alzheimer's disease?
A18: Clinical trials have demonstrated that Donepezil hydrochloride can provide symptomatic benefits for patients with mild to moderately severe AD, leading to improvements in cognitive function, global function, and behavioral symptoms [, ].
Q18: How is Donepezil hydrochloride’s efficacy assessed in clinical trials of Alzheimer’s disease patients?
A19: Common assessment tools include the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog), the Clinician’s Interview-Based Impression of Change (CIBIC plus), and the Mini-Mental State Examination (MMSE) [, , , , , , , , , , , , ].
Q19: What are the common adverse effects associated with Donepezil hydrochloride?
A21: While not the primary focus of these research articles, it's important to acknowledge that like all medications, Donepezil hydrochloride can cause side effects. The most frequently reported adverse events in clinical trials include nausea, diarrhea, vomiting, and insomnia [, ].
Q20: Have any alternative drug delivery systems been explored for Donepezil hydrochloride?
A22: Yes, researchers have investigated intranasal delivery as a potential method to enhance Donepezil hydrochloride's brain penetration and potentially improve its therapeutic efficacy [].
Q21: Have any biomarkers been identified to predict the response to Donepezil hydrochloride treatment in Alzheimer's disease?
A23: Research suggests a potential link between the ApoE genotype and the therapeutic response to Donepezil hydrochloride, indicating its possible role as a predictive biomarker [, ]. Further research is needed to confirm these findings and explore other potential biomarkers.
Q22: What analytical techniques are commonly used to quantify Donepezil hydrochloride in biological samples?
A24: High-performance liquid chromatography (HPLC) is widely employed for the quantification of Donepezil hydrochloride in various matrices, including plasma and pharmaceutical formulations [, , , ].
Q23: What spectroscopic methods have been used to characterize Donepezil hydrochloride?
A25: Infrared (IR) spectroscopy is used to distinguish between different polymorphic forms of Donepezil hydrochloride based on their unique absorption patterns [].
Q24: How is the quality of Donepezil hydrochloride assessed in pharmaceutical preparations?
A26: Quality control measures typically involve analytical techniques like HPLC to determine the purity of Donepezil hydrochloride and quantify the presence of any related substances or impurities [, , , ].
Q25: Are there any other acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease?
A25: Yes, other AchE inhibitors approved for AD treatment include rivastigmine, galantamine, and tacrine. Each drug has a different pharmacological profile, and the choice of treatment depends on individual patient factors and clinical judgment.
Q26: What resources are valuable for researchers studying Donepezil hydrochloride and Alzheimer's disease?
A26: Access to databases containing clinical trial data, preclinical research findings, and chemical information is essential. Collaborations between academic institutions, pharmaceutical companies, and government agencies can facilitate research progress.
Q27: When was Donepezil hydrochloride first approved for the treatment of Alzheimer's disease?
A29: Donepezil hydrochloride received its initial approval for use in the United States in 1996, marking a significant milestone in the development of treatments for AD [].
Q28: What other fields of research intersect with the study of Donepezil hydrochloride?
A28: The study of Donepezil hydrochloride bridges various disciplines, including neuroscience, medicinal chemistry, pharmacology, pharmaceutics, and clinical neurology. This interdisciplinary approach is crucial for advancing our understanding of AD and developing more effective treatments.
Q29: How has the use of electroacupuncture alongside Donepezil hydrochloride been explored in treating Alzheimer’s disease?
A31: Several studies have explored the potential synergistic effects of combining electroacupuncture with Donepezil hydrochloride treatment for AD. These studies have investigated various acupoint combinations and stimulation parameters, aiming to enhance cognitive function and improve quality of life for AD patients [, , ].
Q30: What is the rationale behind combining traditional Chinese medicine approaches like acupuncture with Donepezil hydrochloride?
A32: Combining traditional Chinese medicine approaches like acupuncture with Donepezil hydrochloride is based on the idea of integrating different therapeutic modalities to target multiple aspects of AD pathology. While Donepezil hydrochloride primarily addresses the cholinergic deficit, acupuncture is believed to exert its effects through mechanisms like modulating neuroinflammation, promoting neurogenesis, and enhancing cerebral blood flow [, , ].
Q31: What has research shown regarding the efficacy of Donepezil hydrochloride in treating Vascular Dementia (VaD)?
A33: Donepezil hydrochloride has shown promise in treating VaD, demonstrating efficacy in improving cognitive function, as measured by scales like the MMSE, ADL, and CDR [, , , , ].
Q32: How does Donepezil hydrochloride compare to other drugs like Nimodipine in treating VaD?
A34: Studies comparing Donepezil hydrochloride with Nimodipine, a calcium channel blocker, suggest that Donepezil hydrochloride may be more effective in improving cognitive function and daily living activities in VaD patients [].
Q33: What is the significance of studying the effect of Donepezil hydrochloride on protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) in VaD?
A35: Investigating the impact of Donepezil hydrochloride on PKC and ERK provides insights into the molecular mechanisms underlying VaD and the potential neuroprotective effects of this drug. Findings suggest that Donepezil hydrochloride may ameliorate VaD-induced cognitive impairments by modulating these signaling pathways involved in neuronal survival, synaptic plasticity, and learning and memory [, , , ].
Q34: How does Donepezil hydrochloride impact oxidative stress in the context of cardiovascular health, particularly in relation to myocardial infarction?
A36: Research suggests that Donepezil hydrochloride may offer cardioprotective benefits by mitigating the consequences of acute myocardial infarction. This protection is attributed to its antioxidant effects, reducing oxidative stress and inflammation in cardiac tissue [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


